Flumioxazin

Overview

Description

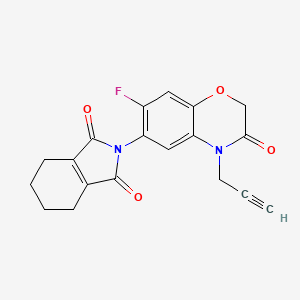

Flumioxazin is a broad-spectrum contact herbicide . It is a member of the chemical family of N-phenylphthalimides . They are light-dependent peroxidizing herbicides (LDPH) which control plant growth by blocking heme and chlorophyll biosynthesis .

Synthesis Analysis

A synthesis method of flumioxazin has been described in a patent . The method solves the problems of more process steps, low yield and the like of the existing synthesis process of flumioxazin . The synthetic route includes several steps and the vacuum degree of the reduced pressure distillation is -0.09 Mpa, the temperature is between 90 ℃ and 120 ℃ .Molecular Structure Analysis

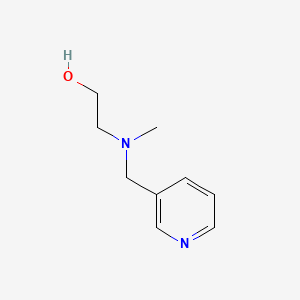

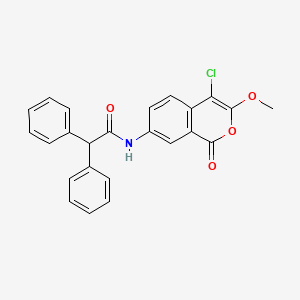

The molecular formula of Flumioxazin is C19H15FN2O4 . Its average mass is 354.332 Da and its monoisotopic mass is 354.101593 Da .Chemical Reactions Analysis

The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter, and pH, were 8.2−50.6 days in four different soils under various conditions . Microorganisms greatly influenced these rates, with half-lives increasing 1.67−2.39-fold .Physical And Chemical Properties Analysis

Flumioxazin is a highly flammable liquid and vapor . It is harmful in contact with skin or if inhaled . It causes serious eye irritation .Scientific Research Applications

1. Control of Multiple Herbicide-Resistant Waterhemp in Soybean

- Methods of Application : The flumioxazin doses for 50%, 80%, and 90% waterhemp control were predicted to be 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA .

- Results : The predicted flumioxazin doses to cause 5% and 10% soybean injury were 129 and 404 g ai ha −1, respectively, at 2 weeks after emergence (WAE). The predicted flumioxazin doses to obtain 50%, 80%, and 95% of the weed-free control plot’s yield were determined to be 3, 14, and 65 g ai ha −1, respectively .

2. Persistence, Mobility, and Leaching Risk in Chinese Soils

- Application Summary : The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions .

- Methods of Application : The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were studied .

- Results : The degradation rates were 8.2−50.6 days in the four soils under different conditions. Microorganisms influenced these rates greatly, with half-lives increasing 1.67−2.39-fold .

3. Control of Glyphosate-Resistant Waterhemp in Soybean

- Application Summary : Flumioxazin and pyroxasulfone are used to control multiple herbicide-resistant waterhemp in soybean. The study was conducted in southwestern Ontario, Canada, during 2016 and 2017 .

- Methods of Application : The predicted flumioxazin doses for 50%, 80%, and 90% waterhemp control were 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA .

- Results : The predicted flumioxazin doses to cause 5% and 10% soybean injury were 129 and 404 g ai ha −1, respectively, at 2 weeks after emergence (WAE). The predicted flumioxazin doses to obtain 50%, 80%, and 95% of the weed-free control plot’s yield were determined to be 3, 14, and 65 g ai ha −1, respectively .

4. Effects on Soybean Canopy Formation and Soil-Borne Pathogen Presence

- Application Summary : The application of flumioxazin can affect the interactions between rhizobia and soybean in the rhizosphere . It also impacts soybean canopy formation and soil-borne pathogen presence .

- Methods of Application : The study investigated the effects of flumioxazin on early nodulation and biological N fixation (BNF) in soybean, mainly related to some important biochemical traits in nodules .

- Results : Flumioxazin has been shown to reduce in vitro mycelium growth of P. arrhenomanes and P. aphanidermatum .

5. Control of Annual Broad-Leaved and Dicotyledonous Weeds

- Application Summary : Flumioxazin is used to control annual broad-leaved and dicotyledonous weeds. This application is particularly relevant in China, where flumioxazin has been registered for use in soybean, peanut, and citrus fields .

- Methods of Application : The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions .

- Results : The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were 8.2−50.6 days in the four soils under different conditions. Microorganisms influenced these rates greatly, with half-lives increasing 1.67−2.39-fold .

6. Control of Multiple Herbicide–Resistant Waterhemp

- Application Summary : Flumioxazin and pyroxasulfone are used to control multiple herbicide–resistant waterhemp in soybean. The study was conducted in southwestern Ontario, Canada, during 2016 and 2017 .

- Methods of Application : The predicted flumioxazin doses for 50%, 80%, and 90% waterhemp control were 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA .

- Results : The predicted flumioxazin doses to cause 5% and 10% soybean injury were 129 and 404 g ai ha −1, respectively, at 2 weeks after emergence (WAE). The predicted flumioxazin doses to obtain 50%, 80%, and 95% of the weed-free control plot’s yield were determined to be 3, 14, and 65 g ai ha −1, respectively .

Safety And Hazards

properties

IUPAC Name |

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWCSDKDDHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032555 | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in common organic solvents, In water, 1.79 mg/l @ 25 °C, 1.79 mg/L @ 25 °C (exp) | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.5136 g/ml @ 20 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.41X10-6 mm Hg @ 25 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Herbicide, absorbed by foliage & germinating seedlings. Acts, in the presence of light & oxygen, by inducing massive accumulation of porphyrins, & enhancing peroxidation of membrane lipids, which leads to irreversible damage of the membrane function & structure of susceptible plants. | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Flumioxazin | |

Color/Form |

Light tan powdered solid, Yellow-brown powder, Yellow brown solid (technical); Light brown solid (end-use) | |

CAS RN |

103361-09-7 | |

| Record name | Flumioxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumioxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103361097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMIOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0PX7OGI22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-204 °C, 201 - 204 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)